![molecular formula C20H18O8 B8342243 di-p-Toluoyl-L-tartaric acid](/img/structure/B8342243.png)
di-p-Toluoyl-L-tartaric acid
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Overview
Description
di-p-Toluoyl-L-tartaric acid, also known as (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chiral compound derived from tartaric acid. It is widely used as a resolving agent for racemic mixtures, particularly in the pharmaceutical industry. The compound is characterized by its two para-toluoyl groups attached to the tartaric acid backbone, which confer unique stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
di-p-Toluoyl-L-tartaric acid can be synthesized through the esterification of L-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve L-tartaric acid in a suitable solvent like dichloromethane.
- Add para-toluoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of di-para-toluoyl-L-tartaric acid follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in various organic transformations due to the presence of its ester and carboxylic acid functional groups.
Common Reagents and Conditions
Esterification: Para-toluoyl chloride, pyridine, dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Esterification: this compound.
Hydrolysis: L-tartaric acid and para-toluic acid.
Scientific Research Applications
Chiral Resolution
Overview : Di-p-Toluoyl-L-tartaric acid is extensively used for the resolution of racemic mixtures into their enantiomers. This process is crucial in pharmaceutical development, where the efficacy and safety of chiral drugs depend on the purity of their active forms.
Case Study : The resolution of nicotine using this compound demonstrated its effectiveness. In one study, racemic nicotine was treated with this compound to yield optically pure (R)-nicotine with a chiral purity of 94.7% and a yield of 15% . This highlights the compound's role in isolating specific enantiomers from racemic mixtures.
Overview : Beyond pharmaceuticals, this compound serves as a food additive. It stabilizes emulsions and enhances the texture of food products, thereby improving quality and consistency.
Case Study : In food formulations, this compound has been utilized to maintain the stability of emulsified products such as sauces and dressings. Its ability to interact with various components helps in achieving desired sensory attributes without compromising safety.
Overview : In biotechnology, this compound facilitates biocatalytic reactions that are environmentally friendly and cost-effective. This supports sustainable practices within the industry.
Case Study : Research has shown that using this compound in biocatalysis can enhance reaction rates while minimizing waste production, making it a valuable tool in green chemistry initiatives.
Mechanism of Action
The mechanism by which di-para-toluoyl-L-tartaric acid exerts its effects is primarily based on its ability to form diastereomeric salts with racemic compounds. These salts can be separated by crystallization, allowing for the isolation of individual enantiomers. The molecular targets and pathways involved in this process are largely dependent on the specific racemic mixture being resolved.
Comparison with Similar Compounds
Similar Compounds
- Di-para-toluoyl-D-tartaric acid
- Dibenzoyl-L-tartaric acid
- Di-pivaloyl-L-tartaric acid
Uniqueness
di-p-Toluoyl-L-tartaric acid is unique due to its specific stereochemistry and the presence of para-toluoyl groups, which enhance its resolving power compared to other similar compounds. Its high optical rotation and ability to form stable diastereomeric salts make it a preferred choice in many chiral resolution processes.
Properties
Molecular Formula |
C20H18O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1 |
InChI Key |
NTOIKDYVJIWVSU-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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